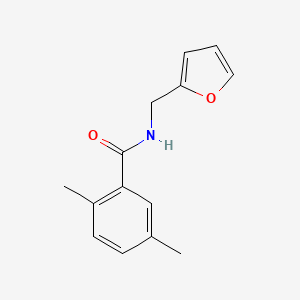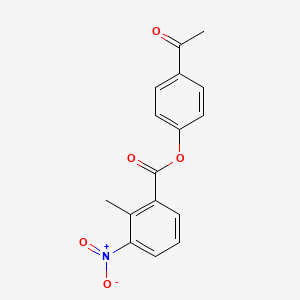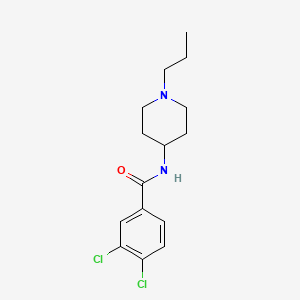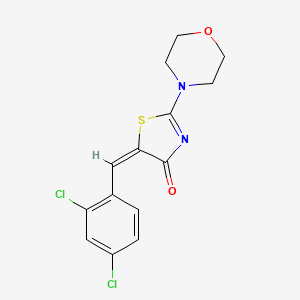
1-(3,4-dichlorophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dichlorophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone, commonly known as DPEP, is a chemical compound that has been widely studied for its potential applications in scientific research. DPEP is a hydrazone derivative that is synthesized through a simple and efficient method, making it a popular choice for various laboratory experiments. In
Aplicaciones Científicas De Investigación
DPEP has been widely studied for its potential applications in scientific research. It has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases. DPEP has also been studied for its antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Additionally, DPEP has been shown to have anticancer properties, making it a potential candidate for the development of new cancer therapies.
Mecanismo De Acción
The mechanism of action of DPEP is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. This inhibition leads to the suppression of various biological pathways, resulting in the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
DPEP has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of certain enzymes involved in the inflammatory response. DPEP has also been shown to have antibacterial and antifungal properties, making it effective against various bacterial and fungal infections. Additionally, DPEP has been shown to have anticancer properties, making it effective against various types of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPEP has several advantages for laboratory experiments. It is synthesized through a simple and efficient method, making it a cost-effective option for various experiments. Additionally, DPEP has been shown to have various biological activities, making it a versatile compound for various applications. However, there are also limitations to using DPEP in laboratory experiments. Its mechanism of action is not fully understood, and its potential side effects are not well studied.
Direcciones Futuras
There are several future directions for the study of DPEP. One potential direction is to further explore its anti-inflammatory properties and its potential as a treatment for various inflammatory diseases. Another potential direction is to study its antibacterial and antifungal properties and its potential as a new antibiotic. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Overall, DPEP has great potential for various scientific research applications and warrants further investigation.
Métodos De Síntesis
DPEP is synthesized through a simple and efficient method that involves the reaction of 3,4-dichlorophenylacetic acid with thionyl chloride to form 1-(3,4-dichlorophenyl)ethanone. This intermediate is then reacted with 6-chloro-2-methyl-4-pyrimidinylhydrazine to form DPEP. The overall yield of this synthesis method is high, making it a cost-effective option for laboratory experiments.
Propiedades
IUPAC Name |
6-chloro-N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-2-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl3N4/c1-7(9-3-4-10(14)11(15)5-9)19-20-13-6-12(16)17-8(2)18-13/h3-6H,1-2H3,(H,17,18,20)/b19-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REKARQWIKGGHFJ-FBCYGCLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NN=C(C)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC(=N1)Cl)N/N=C(\C)/C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-mesityl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5814998.png)
![2-[(3-bromo-4-fluorobenzyl)(propyl)amino]ethanol](/img/structure/B5815005.png)

![4-benzyl-5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5815026.png)

![methyl [3-methyl-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B5815031.png)


![N-(5-chloro-2-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5815082.png)

![2-[(4-chlorophenyl)thio]-N-(4-cyanophenyl)acetamide](/img/structure/B5815087.png)
